molecular formula C9H3F6N B1295164 3,5-Bis(trifluoromethyl)benzonitrile CAS No. 27126-93-8

3,5-Bis(trifluoromethyl)benzonitrile

Cat. No.: B1295164
CAS No.: 27126-93-8
M. Wt: 239.12 g/mol
InChI Key: CZKHHAOIHXHOSR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₃F₆N. It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is known that this compound is used as an organic synthesis intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

The specific mode of action of 3,5-Bis(trifluoromethyl)benzonitrile is not well-documented. As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form more complex structures. For instance, it has been used in the synthesis of selinexor , a cancer drug, indicating that it may interact with biological targets in a way that contributes to the anticancer activity of the final product.

Biochemical Pathways

Given its use in the synthesis of selinexor , it may indirectly influence pathways related to cancer cell proliferation and survival.

Result of Action

As an intermediate in the synthesis of selinexor , it contributes to the overall therapeutic effects of this drug, which include inhibition of cancer cell proliferation and induction of cancer cell death.

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to changes in their activity. For instance, this compound can bind to transcription factors, thereby influencing gene expression. Additionally, it can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic processes. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For example, this compound may accumulate in the liver, where it can exert its effects on metabolic processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzonitrile core. One common method involves the reaction of 3,5-dibromobenzonitrile with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the complete substitution of bromine atoms with trifluoromethyl groups .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(trifluoromethyl)benzonitrile is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKHHAOIHXHOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181588
Record name 3,5-Bis(trifluoromethyl)benzonitrile
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Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27126-93-8
Record name 3,5-Bis(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27126-93-8
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Record name 3,5-Bis(trifluoromethyl)benzonitrile
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Record name 27126-93-8
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Record name 3,5-Bis(trifluoromethyl)benzonitrile
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Record name 3,5-bis(trifluoromethyl)benzonitrile
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-bis(trifluoromethyl)benzonitrile used as a ligand in the iridium and rhodium complexes studied?

A1: this compound is a strongly electron-withdrawing nitrile ligand. When coordinated to a metal center, it can modulate the electron density at the metal, influencing the complex's reactivity. In the studies cited, researchers used NCArF to create coordinatively unsaturated complexes, meaning the metal center has an empty coordination site available for binding with other molecules, such as oxygen atom transfer reagents. [, , ]

Q2: How does the presence of this compound impact the reactivity of the iridium and rhodium complexes towards oxygen atom transfer reagents?

A2: The research suggests that while the NCArF ligand itself is susceptible to oxidation, its presence in the complex can influence the site of oxygen atom transfer. For example, in the reaction of [Ir(Cp*)(phpy)(NCArF)][B(ArF)4] with 2-tert-butylsulfonyliodosobenzene, the initial oxygen atom transfer occurs at the carbon of the coordinated NCArF ligand. [] This is followed by a rearrangement reaction, ultimately leading to the oxidation of the 2-phenylene-κC1′-pyridine-κN (phpy) ligand. This highlights the complex reactivity pathways that can occur in these systems and the non-innocence of seemingly ancillary ligands like NCArF.

Q3: What challenges are associated with using this compound in the context of oxidation catalysis?

A3: The studies indicate that this compound, while useful for tuning electronic properties, can be susceptible to oxidation itself. [] This is problematic in the development of robust oxidation catalysts, as ligand degradation pathways can lead to catalyst deactivation. Understanding these degradation pathways is crucial for designing more robust and long-lived catalysts for applications like water oxidation.

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